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molecular formula C7H6NaO3 B1681046 Sodium salicylate CAS No. 54-21-7

Sodium salicylate

Cat. No. B1681046
M. Wt: 161.11 g/mol
InChI Key: REWPEPFZCALMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03934070

Procedure details

The alkali metal salt of the aromatic carboxylic acid used for the production of the developing sheet of the invention is prepared by reacting an aromatic carboxylic acid with an alkali metal hydroxide or carbonate. An example of this procedure is as follows: 30 g of sodium hydroxide is dissolved in 300 ml of water, to which 100 g of salicycilic acid is then added with agitation. The agitation is continued for a while to dissolve the salicylic acid completely and then the solution is evaporated to dryness to obtain 110 g of sodium salicylate.
[Compound]
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aromatic carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Six
[Compound]
Name
salicycilic acid
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[OH-].[Na+:6].[C:7]([OH:16])(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[OH:10]>O>[C:7]([O-:16])(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[OH:10].[Na+:6] |f:1.2,5.6|

Inputs

Step One
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aromatic carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aromatic carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Six
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Name
salicycilic acid
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
ADDITION
Type
ADDITION
Details
is then added with agitation
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 110 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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